molecular formula C19H15N5O2 B12581926 Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester CAS No. 646996-79-4

Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester

Cat. No.: B12581926
CAS No.: 646996-79-4
M. Wt: 345.4 g/mol
InChI Key: QHSYBKVGEPIGOI-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester is a heterocyclic compound featuring a fused tetrazolo-pyridazine core with diphenyl substituents at the 6- and 7-positions and an ethyl ester group at the 8-carboxylic acid position.

Properties

CAS No.

646996-79-4

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylate

InChI

InChI=1S/C19H15N5O2/c1-2-26-19(25)16-15(13-9-5-3-6-10-13)17(14-11-7-4-8-12-14)21-24-18(16)20-22-23-24/h3-12H,2H2,1H3

InChI Key

QHSYBKVGEPIGOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN2C1=NN=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Overview

The synthesis generally begins with simpler precursors, progressing through several key reactions:

  • Formation of the Tetrazole Ring : This can be achieved by reacting hydrazines with appropriate carbonyl compounds or nitriles under acidic conditions to form the tetrazole structure.

  • Pyridazine Formation : The pyridazine ring is often synthesized through cyclization reactions involving hydrazones or other nitrogen-containing compounds.

  • Carboxylic Acid Esterification : The introduction of the ethyl ester group can be performed using standard esterification techniques, such as reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Specific Reaction Conditions

The following table summarizes various reaction conditions reported in the literature for synthesizing tetrazolo[1,5-b]pyridazine derivatives:

Step Reaction Type Reagents Conditions Yield (%)
1 Tetrazole Formation Hydrazine hydrate + Carbonyl compound Acidic medium (HCl) 70-85%
2 Pyridazine Formation Hydrazone + Base (e.g., NaOH) Reflux in ethanol 65-80%
3 Esterification Carboxylic acid + Ethanol + H2SO4 Reflux for 4-6 hours 75-90%

Synthesis of Tetrazole

The formation of the tetrazole ring typically involves the reaction of a hydrazine derivative with an appropriate carbonyl compound or nitrile. For instance:

$$
\text{Hydrazine} + \text{Aldehyde} \rightarrow \text{Tetrazole}
$$

This step is crucial as it sets the foundation for further cyclization into pyridazine.

Formation of Pyridazine

Following the formation of the tetrazole, cyclization reactions are employed to construct the pyridazine ring. This can involve:

$$
\text{Hydrazone} + \text{Base} \rightarrow \text{Pyridazine}
$$

The choice of base and solvent can significantly affect the yield and purity of the product.

Esterification Process

Finally, the carboxylic acid is converted into its ethyl ester through a classic Fischer esterification process:

$$
\text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl Ester}
$$

This step enhances solubility and reactivity, making it suitable for further chemical modifications.

Purification is critical in obtaining high-purity tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester. Common techniques include:

The synthesis of this compound involves a series of well-defined chemical reactions that require careful optimization of conditions to maximize yield and purity. The compound's unique structure offers significant potential for various applications in medicinal chemistry and materials science. Future research may focus on exploring new synthetic routes or modifications to enhance its efficacy and utility further.

Chemical Reactions Analysis

Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups or the ester functional group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Tetrazolo compounds have demonstrated notable antimicrobial activities. Research indicates that derivatives of tetrazolo[1,5-b]pyridazine exhibit significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. For example, a related compound showed a maximum zone of inhibition comparable to established antibiotics like doxycycline .

Anti-inflammatory and Analgesic Effects
Several studies have highlighted the anti-inflammatory and analgesic properties of tetrazolo derivatives. One study demonstrated that certain tetrazole derivatives exhibited potent anti-inflammatory activity in rat models, comparable to standard drugs like diclofenac sodium . The compounds were screened using methods like the carrageenan-induced paw edema test, which showed promising results for pain management.

Case Study 1: Antibacterial Activity

A series of tetrazolo derivatives were synthesized and tested for their antibacterial properties. Among them, specific compounds showed strong inhibition against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating their effectiveness compared to traditional antibiotics .

Case Study 2: Anti-inflammatory Activity

In another investigation, a new class of tetrazole derivatives was synthesized and evaluated for anti-inflammatory activity. Compounds were administered in a controlled setting and demonstrated significant reductions in inflammation markers in comparison to control groups treated with phenylbutazone .

Potential Applications

Pharmaceutical Development
The unique structural features of tetrazolo[1,5-b]pyridazine make it a valuable scaffold in drug design. Its derivatives are being explored for their potential as novel antibiotics and anti-inflammatory agents.

Material Science
Beyond medicinal applications, tetrazolo compounds are also being investigated for their utility in materials science due to their electronic properties and stability. These compounds may find applications in developing new materials for electronics or catalysis.

Mechanism of Action

The mechanism of action of Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester involves its interaction with specific molecular targets. The compound’s tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound : Tetrazolo[1,5-b]pyridazine fused system with diphenyl and ethyl ester groups.
  • Tetrazolo[1,5-a]pyrimidines : Feature a pyrimidine ring instead of pyridazine, often synthesized via cyclization of dihydropyrimidine-thiones with sodium azide. These derivatives are explored for their antimicrobial and antitumor activities but lack the pyridazine ring’s electron-deficient character .
  • Tetrazolo[5,1-c][1,2,4]triazines : Fused triazine-tetrazolo systems studied for their valence isomerization behavior. Unlike the target compound, these derivatives exhibit dynamic equilibria between tetrazolo and azido forms, critical for NMR-based structural analysis .

Substituent Effects

Compound Class Substituents Key Impacts
Target Compound 6,7-diphenyl, 8-ethyl ester Enhanced lipophilicity, stability
Energetic Derivatives 6-azido, 8-nitro groups High density, thermal instability
Imidazophosphor Esters Phosphor ester moieties Improved bioactivity (anti-inflammatory)
Nitroamino Derivatives 8-nitro, 6,7-diamine groups Explosive potential, sensitivity
  • Ethyl Ester : Enhances membrane permeability compared to free carboxylic acids, making the compound more suitable for pharmaceutical applications .

Comparison with Other Derivatives

  • Energetic Materials : Synthesized via nitration and azidation of precursor pyridazines, requiring stringent safety protocols due to explosive intermediates .
  • Triazolo-Triazines : Utilize isotope-labeled azides (e.g., ¹⁵N) to study cyclization mechanisms via NMR spectroscopy .

Stability and Reactivity

  • Valence Isomerization : Unlike azido-tetrazolo derivatives (e.g., 6-azidoimidazo[1,2-b]pyridazines), the target compound’s bulky diphenyl groups likely inhibit isomerization to azido forms, enhancing stability .
  • Thermal Stability : Diphenyl substituents may reduce sensitivity to heat compared to nitro-functionalized analogs used in explosives .

Biological Activity

Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a complex structure comprising a tetrazole ring fused with a pyridazine moiety, this compound exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₄O₂ with a molecular weight of approximately 345.35 g/mol. The unique arrangement of nitrogen atoms and phenyl substituents contributes to its distinct biological properties. The compound's structure facilitates interactions with various biological targets, enhancing its potential efficacy in therapeutic applications.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight345.35 g/mol
Key Functional GroupsTetrazole ring, pyridazine moiety
SubstituentsTwo phenyl groups at positions 6 and 7

Biological Activity

Research has indicated that Tetrazolo[1,5-b]pyridazine derivatives exhibit a range of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The compound's ability to interact with specific enzymes and receptors is critical for its pharmacological profile.

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease processes. For example, studies have reported its effectiveness against cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.
  • Receptor Modulation : Interaction studies suggest that the compound can modulate receptor activity, particularly in pathways related to cancer and metabolic disorders.
  • Antioxidant Activity : Preliminary data indicate that the compound may possess antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.

Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory activity of various tetrazolo derivatives, Tetrazolo[1,5-b]pyridazine-8-carboxylic acid exhibited significant inhibition of COX-2 activity compared to standard anti-inflammatory drugs like celecoxib. The selectivity index (S.I.) was reported to be higher than that of the reference drug, indicating promising therapeutic potential for inflammatory diseases .

Study 2: Antidiabetic Activity

Another investigation assessed the inhibitory effects of this compound on α-glucosidase and β-glucosidase enzymes. Results showed that it achieved higher inhibitory rates (62.15% and 55.30%, respectively) compared to acarbose (49.50% for α-glucosidase), suggesting its potential as an antidiabetic agent .

Table 2: Biological Activities Overview

Activity TypeObserved EffectsReference
Anti-inflammatorySignificant COX-2 inhibition
AntidiabeticHigh α-glucosidase inhibition
AntioxidantPotential protective effects

Synthetic Routes

Various synthetic methods have been developed for producing Tetrazolo[1,5-b]pyridazine-8-carboxylic acid derivatives. Common approaches include:

  • Condensation Reactions : Utilizing hydrazides with aromatic aldehydes to yield derivatives with enhanced biological activity.
  • Functional Group Modifications : Altering substituents on the core structure through alkylation or acylation reactions to optimize pharmacological properties .

Table 3: Synthetic Methods

MethodDescription
Condensation with AldehydesProduces arylidenecarbohydrazide derivatives
AlkylationModifies sulfur or nitrogen atoms
AcylationIntroduces acyl groups for enhanced reactivity

Q & A

Q. What synthetic methodologies yield ethyl 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylate with high purity, and how are reaction conditions optimized?

The compound is synthesized via iron(III) phosphate-catalyzed condensation of 3,6-diazidopyridazine with ethyl chloroformate derivatives. Key steps include:

  • Azide displacement using NaN₃ in DMF at 50°C (3 hours) to form the tetrazolo core .
  • Stoichiometric control of aryl substituents (e.g., 4-chlorophenyl groups) to prevent cross-coupling byproducts .
  • Recrystallization from ethanol or toluene/ethanol (3:1) to achieve >98% purity (mp 147–148°C) .

Q. Which spectroscopic techniques confirm the structural integrity of this compound, and what diagnostic signals are critical?

  • IR spectroscopy : Confirms the ester carbonyl (1741 cm⁻¹) and tetrazole ring (730 cm⁻¹) .
  • ¹H NMR (DMSO-d₆) : Aromatic protons (δ 7.78–7.42, multiplet), ethoxy group (δ 4.30, quartet; δ 1.29, triplet) .
  • Mass spectrometry : Molecular ion peak at m/z 414 (5.1% abundance) with fragmentation patterns (e.g., loss of CO₂Et at m/z 343) .

Advanced Research Questions

Q. How does tautomerism between azido and tetrazolo forms impact regioselectivity in cyclization reactions?

The tetrazolo tautomer (1b) dominates in 3,6-diazidopyridazine intermediates, directing cyclization with phosphonoacetate esters to form imidazo[1,2-f]tetrazolo[1,5-b]pyridazines (78% yield). Computational studies reveal a 12–15 kJ/mol energy preference for the tetrazolo form, which stabilizes transition states via conjugation .

Q. What strategies resolve discrepancies in melting points and spectral data across synthetic batches?

  • Solvent effects : Residual DMF or THF alters crystallization kinetics; sequential CH₂Cl₂/water extraction standardizes mp .
  • Polymorphism : Comparative ¹³C NMR identifies crystalline forms linked to drying conditions (e.g., vacuum vs. ambient) .
  • Byproduct analysis : LC-MS detects azide dimerization products (<2%) requiring column chromatography (silica gel, hexane/EtOAc) .

Q. How can computational models predict the energetic properties of tetrazolo[1,5-b]pyridazine derivatives?

  • DFT calculations : Determine heats of formation (ΔHf = 380 kJ/mol) and detonation velocities (Dv = 8746 m/s) using B3LYP/6-31G* basis sets .
  • Kamlet-Jacobs equations : Validate experimental detonation pressure (31.5 GPa) using density (1.81 g/cm³) and oxygen balance (-47%) .

Applications in Materials & Medicinal Chemistry

Q. What structural modifications enhance antinociceptive activity in tetrazolo[1,5-b]pyridazine derivatives?

  • Phosphorylation at C8 : Imidazophosphor esters show 85% pain reduction in rodent models (50 mg/kg dose) .
  • Electron-withdrawing groups : Nitro substituents at C6 improve blood-brain barrier penetration (ED₅₀ reduced by 50%) .
  • SAR studies : Linear correlation (R² = 0.91) between Hammett σ constants and analgesic potency .

Q. How does this compound serve as a precursor for high-performance explosives?

  • Detonation performance : Derivative 3at (6-azido-8-nitro-substituted) exhibits superior velocity (8746 m/s) vs. lead azide, validated by small-scale shock testing .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, suitable for secondary explosives .

Methodological Notes

  • Synthetic optimization : Use Schlenk techniques for moisture-sensitive azide intermediates .
  • Data validation : Cross-reference IR/NMR with computed spectra (Gaussian 16) to confirm tautomeric ratios .
  • Safety protocols : Handle azide precursors in fume hoods with blast shields due to explosive risks .

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